5-(carbamimidoylcarbamoyl)-2-chlorobenzoic acid hydrochloride
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Overview
Description
5-(carbamimidoylcarbamoyl)-2-chlorobenzoic acid hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(carbamimidoylcarbamoyl)-2-chlorobenzoic acid hydrochloride typically involves the conversion of 2-chloro-5-nitrobenzoic acid to the desired product. One efficient method is a one-pot synthesis that includes the following steps:
Hydrolysis: Conversion of the chloro group to a hydroxyl group using excess aqueous KOH (4.0 equivalents).
Reduction: Reduction of the nitro group to an amine using 10% Pd/C as the catalyst under a hydrogen atmosphere.
Industrial Production Methods
For large-scale production, the same one-pot method can be employed due to its efficiency and cost-effectiveness. This method ensures high conversion rates (99.3%) and yields (93%), making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-(carbamimidoylcarbamoyl)-2-chlorobenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions, such as the conversion of nitro groups to amines, are common.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Palladium on carbon (Pd/C) is frequently used as a catalyst for hydrogenation reactions.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are used for hydrolysis and substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the chloro group results in the formation of hydroxyl derivatives .
Scientific Research Applications
5-(carbamimidoylcarbamoyl)-2-chlorobenzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-(carbamimidoylcarbamoyl)-2-chlorobenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzoic acid: A precursor in the synthesis of the target compound.
2-Hydroxy-5-nitrobenzoic acid: An intermediate formed during the synthesis process.
Uniqueness
5-(carbamimidoylcarbamoyl)-2-chlorobenzoic acid hydrochloride is unique due to its specific structure and properties, which differentiate it from other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound for scientific research and industrial use .
Properties
IUPAC Name |
2-chloro-5-(diaminomethylidenecarbamoyl)benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O3.ClH/c10-6-2-1-4(3-5(6)8(15)16)7(14)13-9(11)12;/h1-3H,(H,15,16)(H4,11,12,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFWBVZMOKKRSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N=C(N)N)C(=O)O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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